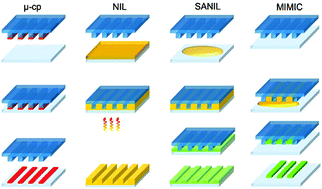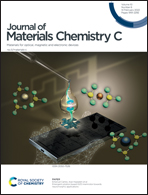Precursor strategies for metallic nano- and micropatterns using soft lithography†
Journal of Materials Chemistry C Pub Date: 2015-02-13 DOI: 10.1039/C4TC02418D
Abstract
Soft lithographic methods describe a set of printing methods which are widely used for the preparation of structured surfaces. Structured surfaces are essential components in the field of (opto-)electronic devices such as organic light emitting diodes, photovoltaics or organic field effect transistors. In recent years, crucial progress has been achieved in the development of patterned metal coatings for these applications. This review focusses on new strategies for soft lithographical printing of metal structures emphasizing the subtle interplay of printing techniques, metal precursor chemistry, and surface functionalization strategies.

Recommended Literature
- [1] Recent advances in microRNA detection
- [2] Correction: Zr–Cu alloy filler metal for brazing SiC ceramic
- [3] Zn, Ga, and Ca substituted transition-metal-free oxides with K2NiF4 structures
- [4] Reply to the ‘Comment on “Synthesis and properties of a high dielectric constant copolymer of a copper phthalocyanine oligomer grafted to amino-capped polyimide”’ by G. Mezei, Journal of Materials Chemistry C, 2019, 7, DOI: 10.1039/C8TC04076A
- [5] High surface area carbon nanotube-supported titanium carbonitride aerogels†
- [6] Discovery of novel druggable pockets on polyomavirus VP1 through crystallographic fragment-based screening to develop capsid assembly inhibitors†
- [7] Back cover
- [8] Paper-based nucleic acid amplification tests for point-of-care diagnostics
- [9] A dual pH- and reduction-responsive anticancer drug delivery system based on PEG–SS–poly(amino acid) block copolymer†
- [10] Eu3+ doped Sr2CeO4 phosphors for thermometry: single-color or two-color fluorescence based temperature characterization










